molecular formula C11H11ClN2O2 B12917372 3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88405-11-2

3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12917372
CAS No.: 88405-11-2
M. Wt: 238.67 g/mol
InChI Key: GRXKTGJUFVSYQE-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a chlorinating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and ethoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

88405-11-2

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-chloro-2-ethoxy-6-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-10-9(12)11(15)14-7(2)5-4-6-8(14)13-10/h4-6H,3H2,1-2H3

InChI Key

GRXKTGJUFVSYQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N2C(=CC=CC2=N1)C)Cl

Origin of Product

United States

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